molecular formula C6H10N2 B3346396 (S)-2-(Pyrrolidin-2-yl)acetonitrile CAS No. 1186242-37-4

(S)-2-(Pyrrolidin-2-yl)acetonitrile

Cat. No.: B3346396
CAS No.: 1186242-37-4
M. Wt: 110.16 g/mol
InChI Key: LDOZNMLVJHQCAB-LURJTMIESA-N
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Description

(S)-2-(Pyrrolidin-2-yl)acetonitrile is a chiral organic compound that features a pyrrolidine ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile typically involves the reaction of a suitable pyrrolidine derivative with an acetonitrile precursor. One common method includes the use of (S)-pyrrolidine-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and finally, cyanation to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert the nitrile group to an amine.

    Substitution: This reaction can replace the nitrile group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or organolithium compounds.

Major Products Formed

    Oxidation: Products may include (S)-2-(Pyrrolidin-2-yl)acetaldehyde or (S)-2-(Pyrrolidin-2-yl)acetic acid.

    Reduction: Products may include (S)-2-(Pyrrolidin-2-yl)ethylamine.

    Substitution: Products may include various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(Pyrrolidin-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (S)-2-(Pyrrolidin-2-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter systems, enzyme inhibition, or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Pyrrolidin-2-yl)acetonitrile: The enantiomer of (S)-2-(Pyrrolidin-2-yl)acetonitrile, with similar but distinct biological activities.

    2-(Pyrrolidin-2-yl)ethanol: A structurally related compound with a hydroxyl group instead of a nitrile group.

    2-(Pyrrolidin-2-yl)acetic acid: A derivative with a carboxylic acid group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-3,5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOZNMLVJHQCAB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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